molecular formula C13H12ClNO3 B13688894 Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13688894
M. Wt: 265.69 g/mol
InChI Key: IERZFNHUUACNDC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyloxazole ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with ethyl 2-amino-3-methylbutanoate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERZFNHUUACNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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